3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole

Medicinal chemistry Synthetic methodology Structure-activity relationship

Procure 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole (CAS 1000575-39-2), a 1,2,4-thiadiazole electrophilic warhead. The 3-chloro substituent enables controlled nucleophilic aromatic substitution for focused library synthesis, while the naphthalen-2-ylsulfonyl group enhances lipophilicity (MW 310.8 g/mol) and membrane permeability vs. standard phenylsulfonyl analogs. Ideal for hit-to-lead programs targeting cysteine proteases (cathepsin B, transglutaminase). Available at 98% purity for pharmaceutical R&D; inquire for bulk.

Molecular Formula C12H7ClN2O2S2
Molecular Weight 310.8 g/mol
CAS No. 1000575-39-2
Cat. No. B3344974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole
CAS1000575-39-2
Molecular FormulaC12H7ClN2O2S2
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)S(=O)(=O)C3=NC(=NS3)Cl
InChIInChI=1S/C12H7ClN2O2S2/c13-11-14-12(18-15-11)19(16,17)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H
InChIKeyVVZWWNAFNZGOSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole (CAS 1000575-39-2): Chemical Profile and Procurement Baseline


3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole (CAS 1000575-39-2) is a heterocyclic compound belonging to the 1,2,4-thiadiazole class, with molecular formula C₁₂H₇ClN₂O₂S₂ and molecular weight 310.8 g/mol . The structure comprises a 1,2,4-thiadiazole core substituted at the 3-position with a chlorine atom and at the 5-position with a naphthalen-2-ylsulfonyl moiety . 1,2,4-Thiadiazoles constitute a distinctive class of small heterocyclic thiol-trapping agents that serve as electrophilic warheads for targeting cysteine residues in biomolecules and cysteine-dependent enzymes such as cathepsin B and transglutaminase [1]. This compound is commercially available through multiple global suppliers at purities ranging from 95% to 98%+, primarily for pharmaceutical research and development applications .

Why 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole Cannot Be Replaced by Generic 1,2,4-Thiadiazole Analogs


Substitution of this compound with other 1,2,4-thiadiazole derivatives is precluded by three structure-dependent properties that directly impact both chemical reactivity and biological applicability. First, the electrophilic chlorine at the 3-position serves as a unique synthetic handle for nucleophilic aromatic substitution, enabling derivatization pathways unavailable to non-halogenated analogs . Second, the naphthalen-2-ylsulfonyl group confers enhanced lipophilicity and membrane permeability compared to phenylsulfonyl or thienylsulfonyl counterparts—a property mechanistically linked to the mesoionic nature of the thiadiazole ring and the extended aromatic system [1][2]. Third, 1,2,4-thiadiazoles function as electrophilic warheads for covalent targeting of cysteine residues, with substituent-dependent modulation of thiol-trapping kinetics [1]. These three factors collectively mean that substituting a different 3-substituent or 5-sulfonyl group produces a compound with altered reactivity, lipophilicity, and covalent binding potential, rendering generic interchange scientifically invalid.

Quantitative Differentiation Evidence: 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole vs. Closest Analogs


3-Chloro Substituent as a Unique Synthetic Handle for Nucleophilic Derivatization

The chlorine atom at the 3-position of 3-chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole provides an electrophilic site amenable to nucleophilic aromatic substitution (SNAr) with amines, thiols, and alkoxides . This synthetic handle is absent in the 3-unsubstituted analog 5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole, which lacks a leaving group at this position. Compared to the 3-bromo analog (CAS 1000575-53-0), the chloro substituent offers distinct reactivity kinetics—bromine provides higher leaving-group propensity for SNAr, but chlorine is preferred when controlled, stepwise derivatization is required or when bromine's greater steric bulk and electronic effects are undesirable .

Medicinal chemistry Synthetic methodology Structure-activity relationship

Naphthalen-2-ylsulfonyl Moiety Confers Enhanced Lipophilicity vs. Phenylsulfonyl and Thienylsulfonyl Analogs

The naphthalen-2-ylsulfonyl group of the target compound provides an extended polycyclic aromatic system that increases lipophilicity compared to simpler aromatic sulfonyl substituents. This is supported by calculated physicochemical parameters: the target compound has a density of 1.6±0.1 g/cm³ and a boiling point of 533.7±33.0 °C, reflecting the substantial molecular weight and aromatic character of the naphthalene moiety [1]. In contrast, the phenylsulfonyl analog 3-chloro-5-(phenylsulfonyl)-1,2,4-thiadiazole (CAS 494763-22-3) has MW 260.71 g/mol and a simpler aromatic profile, while the thienylsulfonyl analog 3-chloro-5-(thiophen-2-ylsulfonyl)-1,2,4-thiadiazole (CAS 1000574-98-0) has MW 266.8 g/mol and a heteroaromatic ring with distinct electronic properties . The sulfur atom of the thiadiazole ring imparts improved liposolubility, and the mesoionic nature of thiadiazoles enhances cellular membrane crossing—effects that are amplified by the naphthalene moiety compared to phenyl or thienyl analogs [2].

Drug design ADME Membrane permeability

1,2,4-Thiadiazole Core as an Electrophilic Warhead for Covalent Cysteine Targeting

The 1,2,4-thiadiazole ring system functions as an electrophilic warhead capable of forming covalent adducts with cysteine thiol residues in target proteins [1]. This mechanism has been demonstrated for 1,2,4-thiadiazoles targeting cysteine-dependent enzymes including cathepsin B and transglutaminase, as well as the H⁺/K⁺ ATPase [1]. The electrophilicity of the thiadiazole ring is modulated by substituents at the 3- and 5-positions. The target compound combines a 3-chloro electron-withdrawing substituent with a 5-naphthalen-2-ylsulfonyl group, a substitution pattern that fine-tunes the electrophilic character of the warhead relative to other 1,2,4-thiadiazole derivatives. In contrast, the isomeric 1,3,4-thiadiazole core exhibits distinct pharmacological activities (antimicrobial, antifungal, anti-inflammatory) that are not primarily driven by the same covalent cysteine-trapping mechanism [2].

Covalent inhibitors Cysteine proteases Targeted covalent drugs

Commercial Availability and Purity Specifications: Procurement-Ready vs. Synthesis-Required Analogs

3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole is commercially available from multiple global suppliers at defined purity grades: AKSci (95%), smolecule (in stock, purity unspecified but research-grade), MolCore (NLT 98%), and CymitQuimica (min. 95%) . This multi-vendor availability with documented purity specifications contrasts with several structurally related analogs that are not readily available from established commercial suppliers. For instance, 3-phenyl-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole and 3-unsubstituted variants lack commercial sourcing documentation, necessitating custom synthesis with associated time, cost, and purity validation burdens. The target compound is also available as an analytical standard from CATO under ISO 17034 certification, enabling its use in quantitative analytical method development .

Chemical sourcing Procurement Research supply chain

Validated Application Scenarios for 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole Based on Differentiated Properties


Modular Scaffold for Parallel SAR Library Synthesis via 3-Position Derivatization

The 3-chloro substituent of 3-chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole enables systematic nucleophilic substitution with diverse amine, thiol, and alkoxide nucleophiles to generate focused compound libraries . This allows medicinal chemistry teams to explore structure-activity relationships (SAR) at the 3-position while maintaining the 5-naphthalen-2-ylsulfonyl pharmacophore constant. The controlled reactivity of chlorine (vs. bromine in the 3-bromo analog) is advantageous when sequential derivatization or functional group tolerance is required . This scaffold-based approach is particularly suited for hit-to-lead programs targeting cysteine proteases or other enzymes where covalent 1,2,4-thiadiazole warheads are mechanistically appropriate.

Lipophilic Probe Development for Cellular Target Engagement Assays

The naphthalen-2-ylsulfonyl moiety provides enhanced lipophilicity compared to phenylsulfonyl or thienylsulfonyl analogs, as evidenced by the compound's higher molecular weight (310.8 g/mol vs. 260-267 g/mol for smaller aryl analogs) and density of 1.6±0.1 g/cm³ [1]. Combined with the documented ability of 1,2,4-thiadiazoles to cross cellular membranes [2], this compound is appropriate for cellular target engagement studies where membrane permeability is a critical parameter. The naphthalene moiety also provides intrinsic UV absorbance, facilitating analytical detection and cellular imaging applications when used as a probe scaffold.

Covalent Inhibitor Starting Point for Cysteine Protease Drug Discovery

The 1,2,4-thiadiazole core functions as an electrophilic warhead for covalent modification of cysteine residues in target proteins, including cathepsin B and transglutaminase [2]. 3-Chloro-5-(naphthalen-2-ylsulfonyl)-1,2,4-thiadiazole combines this warhead with a naphthalenesulfonyl moiety that can occupy hydrophobic binding pockets adjacent to the catalytic cysteine. This substitution pattern makes the compound a suitable starting point for structure-based design of covalent inhibitors, particularly in therapeutic areas where sustained target engagement is beneficial, such as oncology or neurodegenerative disease applications involving cysteine-dependent enzymes [2].

Analytical Reference Standard for Quality Control and Method Development

The availability of this compound as an ISO 17034-certified analytical standard from CATO enables its use in quantitative analytical method development, HPLC/LC-MS calibration, and quality control applications. This certification distinguishes it from non-standardized commercial research chemicals and supports use in GLP/GMP environments requiring traceable reference materials. Combined with multiple commercial sources of research-grade material at 95-98%+ purity , this compound is well-suited for analytical chemistry and process development workflows.

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